molecular formula C5H11NO3 B081769 Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester CAS No. 14236-02-3

Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester

Cat. No. B081769
CAS RN: 14236-02-3
M. Wt: 133.15 g/mol
InChI Key: DDAPWCYXRCDPQS-UHFFFAOYSA-N
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Description

Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester, also known as isopropyl carbamate, is a chemical compound with the molecular formula C5H11NO3. It is an ester of carbamic acid and isopropyl alcohol. Isopropyl carbamate has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a precursor to other chemicals.

Mechanism Of Action

The mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.

Biochemical And Physiological Effects

Isopropyl carbamate has been shown to have low toxicity in mammals. However, it can cause irritation to the skin, eyes, and respiratory system upon exposure. In insects, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate has been shown to have a broad spectrum of activity against a variety of pests, including aphids, mites, and whiteflies.

Advantages And Limitations For Lab Experiments

One advantage of using Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate in lab experiments is its low toxicity in mammals. This makes it a safer alternative to other insecticides, such as organophosphates and pyrethroids. However, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not effective against all types of pests and may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate. One area of interest is the development of new synthetic methods for Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and related compounds. Another area of research is the investigation of the mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential use as a tool for studying the nervous system. Finally, there is a need for further studies on the environmental impact of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential toxicity to non-target organisms.

Synthesis Methods

Isopropyl carbamate can be synthesized by reacting carbamic acid with Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a faint ammonia-like odor.

Scientific Research Applications

Isopropyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carbamates and ureas. It is also used as a precursor to other chemicals, such as N-Carbamic acid, (hydroxymethyl)-, 1-methylethyl estercarbamoyl chloride and Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester isocyanate. Isopropyl carbamate is also used in the manufacturing of pesticides, herbicides, and fungicides.

properties

CAS RN

14236-02-3

Product Name

Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

propan-2-yl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C5H11NO3/c1-4(2)9-5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8)

InChI Key

DDAPWCYXRCDPQS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NCO

Canonical SMILES

CC(C)OC(=O)NCO

Other CAS RN

14236-02-3

Origin of Product

United States

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